molecular formula C18H16N2O2S3 B2678328 (E)-N-(2,4-dimethylphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide CAS No. 637318-12-8

(E)-N-(2,4-dimethylphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide

Cat. No.: B2678328
CAS No.: 637318-12-8
M. Wt: 388.52
InChI Key: RHZGDXDMOWKUCC-OQLLNIDSSA-N
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Description

This compound belongs to the class of N-substituted 2-thioxothiazolidin-3-yl acetamides, characterized by a thiazolidinone core modified with a thiophen-2-ylmethylene group at position 5 and a 2,4-dimethylphenyl acetamide substituent. Its structure (Figure 1) combines a sulfur-rich heterocyclic system with aromatic substituents, which are critical for modulating biological activity, solubility, and stability. The (E)-configuration of the thiophen-2-ylmethylene group is essential for maintaining planar geometry, influencing intermolecular interactions and binding affinity in biological systems .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S3/c1-11-5-6-14(12(2)8-11)19-16(21)10-20-17(22)15(25-18(20)23)9-13-4-3-7-24-13/h3-9H,10H2,1-2H3,(H,19,21)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZGDXDMOWKUCC-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CS3)SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=CS3)/SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(2,4-dimethylphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide typically involves the following steps:

    Formation of the Thioxothiazolidinone Ring: This step involves the reaction of a suitable thiourea derivative with a halogenated acetic acid derivative under basic conditions to form the thioxothiazolidinone ring.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a condensation reaction with a thiophene aldehyde derivative, resulting in the formation of the thiophen-2-ylmethylene moiety.

    Attachment of the Dimethylphenyl Group: The final step involves the acylation of the intermediate product with 2,4-dimethylphenylamine to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the thioxothiazolidinone moiety, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve selective substitution.

Major Products Formed:

    Oxidation Products: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction Products: Alcohols, amines, and reduced thioxothiazolidinone derivatives.

    Substitution Products: Various substituted aromatic compounds with functional groups like halogens, nitro groups, and sulfonic acids.

Scientific Research Applications

(E)-N-(2,4-dimethylphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-N-(2,4-dimethylphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. The exact mechanisms depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s closest analogs are 2-thioxoacetamide derivatives with variations in the arylidene (R1) and N-aryl (R2) substituents (Table 1). Key comparisons include:

Key Observations :

  • Yield : The target compound’s synthesis likely follows similar condensation reactions as Compounds 9–13, where electron-withdrawing groups (e.g., nitro in Compound 12) reduce yields due to steric or electronic hindrance .
  • Melting Points : Higher melting points in Compounds 9–10 (186–207°C) correlate with extended aromatic systems (indole, chlorobenzene), enhancing crystallinity. The thiophene-based target compound may exhibit intermediate thermal stability.

Spectroscopic and Crystallographic Analysis

  • ^1H-NMR : The target compound’s thiophene protons are expected to resonate at δ 7.2–7.5 ppm, distinct from the indole (δ 6.5–7.8 ppm) or nitro-furan (δ 8.1–8.3 ppm) signals in analogs .
  • Crystallography : Structural refinement using SHELXL (as in ) would confirm the (E)-configuration and planarity of the thiophen-2-ylmethylene group, critical for structure-activity relationships .

Biological Activity

(E)-N-(2,4-dimethylphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthetic routes, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by:

  • Molecular Formula : C18H16N2O2S3
  • Molecular Weight : 388.52 g/mol
  • IUPAC Name : (E)-N-(2,4-dimethylphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thiazolidinone ring and thiophene moiety are believed to play critical roles in binding to these targets, leading to various pharmacological effects. The compound's mechanism may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation pathways.
  • Urease Inhibition : Recent studies have indicated that derivatives of thiazolidinones exhibit significant urease inhibition, which is relevant for treating conditions like peptic ulcers .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiazolidinone derivatives. For instance:

  • Compounds similar to (E)-N-(2,4-dimethylphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide have demonstrated potent activity against resistant strains of Staphylococcus aureus, with some derivatives showing over 37% inhibition in biofilm development at specific concentrations .

Cytotoxicity and Antitumor Activity

The compound’s potential as an anticancer agent has been investigated through in vitro assays:

  • In one study, related compounds displayed IC50 values ranging from 12 to 54 nM against non-small cell lung cancer (NSCLC) cell lines, indicating substantial cytotoxicity compared to standard treatments like gefitinib .

Enzyme Inhibition

The compound has also shown promise as a urease inhibitor:

CompoundIC50 Value (μM)Notes
Hydroxyurea100Standard inhibitor
Thiazolidinone Derivative1.47 - 9.27Significant urease inhibition

Case Studies and Research Findings

  • Antimicrobial Studies : A series of thioxothiazolidinone derivatives were synthesized and tested for their antimicrobial properties. The results indicated that certain derivatives had significant activity against both standard and resistant strains of bacteria .
  • Cytotoxic Activity Evaluation : In vitro studies on NSCLC cell lines revealed that specific derivatives exhibited high selectivity and affinity for EGFR/HER2 receptors, with IC50 values significantly lower than those of conventional drugs .
  • Urease Inhibition Mechanism : Molecular docking studies have shown that the designed compounds interact favorably with the active site of urease, supporting their potential as effective inhibitors .

Q & A

Q. What experimental designs are suitable for studying synergistic effects with existing therapeutics?

  • Approach :
  • Checkerboard assays : Combine with cisplatin or doxorubicin in fixed ratios to calculate fractional inhibitory concentration (FIC) indices .
  • Transcriptomics : Perform RNA-seq on treated cells to identify synergistic pathway modulation (e.g., apoptosis genes) .

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